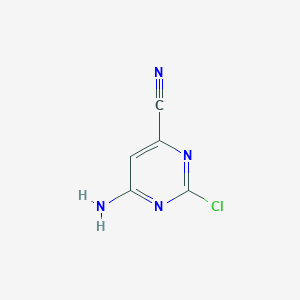

6-Amino-2-chloropyrimidine-4-carbonitrile

Übersicht

Beschreibung

“6-Amino-2-chloropyrimidine-4-carbonitrile” is a pyrimidine-based compound. It has gained significant attention in the scientific community due to its unique properties and potential applications in various fields. The molecular formula of this compound is C5H3ClN4 .

Molecular Structure Analysis

The molecular structure of “6-Amino-2-chloropyrimidine-4-carbonitrile” consists of a six-membered ring with two nitrogen atoms at positions 1 and 3 . The molecular weight of this compound is 154.56 g/mol .

Physical And Chemical Properties Analysis

The physical and chemical properties of “6-Amino-2-chloropyrimidine-4-carbonitrile” include a molecular weight of 154.56 g/mol . It has a high GI absorption, is not BBB permeant, and is not a P-gp substrate . It is not an inhibitor of CYP1A2, CYP2C19, CYP2C9, CYP2D6, or CYP3A4 . The Log Kp (skin permeation) is -6.63 cm/s . The compound is very soluble, with a solubility of 2.5 mg/ml or 0.0162 mol/l .

Wissenschaftliche Forschungsanwendungen

- Field : Medicinal Chemistry

- Application : Pyrimidines display a range of pharmacological effects including anti-inflammatory . Anti-inflammatory effects of pyrimidines are attributed to their inhibitory response versus the expression and activities of certain vital inflammatory mediators .

- Method : Numerous methods for the synthesis of pyrimidines are described . Numerous polysubstituted pyrimidines carrying several substituents at position-5 of the ring were studied for their potential to suppress the immune-induced NO production .

- Results : Literature studies reveal that a large number of pyrimidines exhibit potent anti-inflammatory effects .

- Field : Pharmacology

- Application : Diazines, which include pyrimidines, are reported to exhibit a wide range of pharmacological applications . These include antimetabolite, anticancer, antibacterial, antiallergic, tyrosine kinase, antimicrobial, calcium channel antagonistic, anti-inflammatory, analgesic, antihypertensive, antileishmanial, antituberculostatic, anticonvulsant, diuretic and potassium-sparing, to antiaggressive activities .

- Method : This chapter focuses on the different synthetic approaches applied in preparing pharmacologically active decorated diazines .

- Results : Synthetic approaches applied in preparing selected FDA approved drugs with pyrimidine as a central unit bearing different substituents will be intensively explored .

- Field : Organic Chemistry

- Application : 2-Amino-4-chloropyrimidine is a substrate used in a palladium-catalyzed cyanation with zinc (II) cyanide .

- Method : The compound is used in organic synthesis .

- Results : It is an important raw material and intermediate used in organic synthesis, pharmaceuticals, agrochemicals and dyestuff fields .

Anti-inflammatory Activities

Pharmacological Applications

Organic Synthesis

- Field : Biochemistry

- Application : Pyrimidines are known to exhibit antioxidant activities . Antioxidants are substances that can prevent or slow damage to cells caused by free radicals, unstable molecules that the body produces as a reaction to environmental and other pressures .

- Method : Numerous methods for the synthesis of pyrimidines are described . Polysubstituted 2-aminopyrimidines bearing chlorine at C-4 and C-6 positions of their rings exhibit considerable activities .

- Results : Literature studies reveal that a large number of pyrimidines exhibit potent antioxidant effects .

- Field : Virology

- Application : Pyrimidines are known to exhibit antiviral activities . Antiviral drugs are a class of medication used specifically for treating viral infections rather than bacterial ones .

- Method : Numerous methods for the synthesis of pyrimidines are described . The introduction of electron-releasing substituents in 5-nitropyrimidine-2,4-dione derivatives leads to activity enhancement .

- Results : Literature studies reveal that a large number of pyrimidines exhibit potent antiviral effects .

- Field : Organic Chemistry

- Application : 6-Chloropyridine-2-carbonitrile, a compound similar to 6-Amino-2-chloropyrimidine-4-carbonitrile, is used as a substrate in a Negishi coupling reaction with an arylzinc halide .

- Method : The reaction is catalyzed by Pd-NHC (PEPPSI-Ipr, Catalog No. 668032) .

- Results : The Negishi coupling is a powerful method for forming carbon-carbon bonds .

Antioxidant Activities

Antiviral Activities

Negishi Coupling Reaction

- Field : Mycology

- Application : Pyrimidines are known to exhibit antifungal activities . Antifungal drugs are a class of medication used specifically for treating fungal infections .

- Method : Numerous methods for the synthesis of pyrimidines are described . The introduction of electron-releasing substituents in 5-nitropyrimidine-2,4-dione derivatives leads to activity enhancement .

- Results : Literature studies reveal that a large number of pyrimidines exhibit potent antifungal effects .

- Field : Pharmacology

- Application : Pyrimidines are known to exhibit antitubercular activities . Antitubercular agents are drugs used to treat tuberculosis .

- Method : This chapter focuses on the different synthetic approaches applied in preparing pharmacologically active decorated diazines .

- Results : Synthetic approaches applied in preparing selected FDA approved drugs with pyrimidine as a central unit bearing different substituents will be intensively explored .

- Field : Endocrinology

- Application : Pyrimidines are known to exhibit antidiabetic activities . Antidiabetic drugs are a class of medication used specifically for treating diabetes .

- Method : This chapter focuses on the different synthetic approaches applied in preparing pharmacologically active decorated diazines .

- Results : Synthetic approaches applied in preparing selected FDA approved drugs with pyrimidine as a central unit bearing different substituents will be intensively explored .

- Field : Oncology

- Application : Pyrimidines are known to exhibit anticancer activities . Anticancer drugs are a class of medication used specifically for treating cancer .

- Method : This chapter focuses on the different synthetic approaches applied in preparing pharmacologically active decorated diazines .

- Results : Synthetic approaches applied in preparing selected FDA approved drugs with pyrimidine as a central unit bearing different substituents will be intensively explored .

- Field : Organic Chemistry

- Application : 6-Chloropyridine-2-carbonitrile, a compound similar to 6-Amino-2-chloropyrimidine-4-carbonitrile, is used as a substrate in a Negishi coupling reaction with an arylzinc halide .

- Method : The reaction is catalyzed by Pd-NHC (PEPPSI-Ipr, Catalog No. 668032) .

- Results : The Negishi coupling is a powerful method for forming carbon-carbon bonds .

Antifungal Activities

Antitubercular Agents

Antidiabetic Activities

Anticancer Activities

Negishi Coupling Reaction

Safety And Hazards

“6-Amino-2-chloropyrimidine-4-carbonitrile” is toxic if inhaled, harmful if swallowed, and harmful in contact with skin . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray, wearing protective gloves/protective clothing/eye protection/face protection, and ensuring adequate ventilation .

Zukünftige Richtungen

While the future directions for “6-Amino-2-chloropyrimidine-4-carbonitrile” are not explicitly mentioned in the search results, there are several possible research guidelines and suggestions for the development of new pyrimidines as anti-inflammatory agents . Detailed SAR analysis and prospects together provide clues for the synthesis of novel pyrimidine analogs possessing enhanced anti-inflammatory activities with minimum toxicity .

Eigenschaften

IUPAC Name |

6-amino-2-chloropyrimidine-4-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H3ClN4/c6-5-9-3(2-7)1-4(8)10-5/h1H,(H2,8,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZVBKQUJDZNBBGY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(N=C(N=C1N)Cl)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H3ClN4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10493666 | |

| Record name | 6-Amino-2-chloropyrimidine-4-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10493666 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

154.56 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-Amino-2-chloropyrimidine-4-carbonitrile | |

CAS RN |

64376-18-7 | |

| Record name | 6-Amino-2-chloropyrimidine-4-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10493666 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-Bromo-2-[(3,4-dichlorobenzyl)oxy]benzoic acid](/img/structure/B1280028.png)

![4-[(Dimethylamino)methyl]benzene-1-carboximidamide dihydrochloride](/img/structure/B1280035.png)